molecular formula C6H4Br2O2S B2911370 Methyl 4,5-dibromothiophene-3-carboxylate CAS No. 24647-83-4

Methyl 4,5-dibromothiophene-3-carboxylate

Cat. No.: B2911370
CAS No.: 24647-83-4
M. Wt: 299.96
InChI Key: VMUWJHBYVBQAQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4,5-dibromothiophene-3-carboxylate is a chemical compound belonging to the thiophene family, characterized by its bromine atoms at the 4th and 5th positions and a carboxylate group at the 3rd position

Synthetic Routes and Reaction Conditions:

  • Halogenation of Thiophene Derivatives: The compound can be synthesized by the halogenation of thiophene derivatives using bromine in the presence of a suitable catalyst.

  • Carboxylation Reaction: The carboxylate group can be introduced through a carboxylation reaction involving carbon monoxide and a suitable catalyst.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batch reactors where precise control over reaction conditions such as temperature, pressure, and reactant concentrations is maintained.

  • Continuous Flow Processes: Continuous flow chemistry can also be employed for the production of this compound, offering advantages in terms of scalability and efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to remove the bromine atoms, yielding different reduced forms of the compound.

  • Substitution Reactions: The bromine atoms can be substituted with other functional groups, leading to a variety of substituted derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, with conditions tailored to the specific nucleophile.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Thiophene derivatives with fewer bromine atoms.

  • Substitution Products: Thiophene derivatives with different functional groups replacing bromine.

Scientific Research Applications

Chemistry: Methyl 4,5-dibromothiophene-3-carboxylate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 4,5-dibromothiophene-3-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial applications, it may interact with microbial cell membranes, disrupting their integrity. In anticancer applications, it may interfere with cellular pathways involved in cancer cell proliferation.

Molecular Targets and Pathways:

  • Antimicrobial Action: Targets microbial cell membranes and metabolic pathways.

  • Anticancer Action: Inhibits specific enzymes or signaling pathways involved in cancer cell growth.

Comparison with Similar Compounds

  • Methyl 2,5-dibromothiophene-3-carboxylate: Similar structure but different positions of bromine atoms.

  • Methyl 4,5-dichlorothiophene-3-carboxylate: Similar structure but with chlorine atoms instead of bromine.

Uniqueness:

  • Bromine vs. Chlorine: The presence of bromine atoms gives Methyl 4,5-dibromothiophene-3-carboxylate distinct chemical properties compared to its chlorinated counterparts.

  • Position of Substituents:

Properties

IUPAC Name

methyl 4,5-dibromothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2O2S/c1-10-6(9)3-2-11-5(8)4(3)7/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUWJHBYVBQAQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC(=C1Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24647-83-4
Record name methyl 4,5-dibromothiophene-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.